

# No Publicly Available Data on the Analgesic Efficacy of JYL 1511

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | JYL 1511 |           |
| Cat. No.:            | B1673193 | Get Quote |

Extensive searches for a compound designated **JYL 1511** with analgesic properties have yielded no results. It is possible that this is a typographical error and the intended compound of interest is NUV-1511, a drug candidate currently in clinical development.

However, it is crucial to note that NUV-1511 is being investigated for its efficacy in treating advanced solid tumors, not for pain relief.[1][2][3][4] NUV-1511 is a first-in-class drug-drug conjugate (DDC) designed to selectively deliver a potent anti-cancer agent to tumor cells.[2][4]

Currently, NUV-1511 is in a Phase 1/2 clinical trial to evaluate its safety, tolerability, and efficacy in patients with various advanced solid tumors, including HER2-negative metastatic breast cancer, metastatic castration-resistant prostate cancer, pancreatic cancer, and platinum-resistant ovarian cancer.[3][4][5] The first patient in this trial was dosed in March 2024.[3]

Given that the entire body of available public information on NUV-1511 is focused on its application in oncology, there is no data to support any claims of analgesic efficacy. Consequently, a comparison with other analgesics, along with the requested experimental data, protocols, and signaling pathway diagrams related to analgesia, cannot be provided.

Researchers and professionals interested in the development of NUV-1511 are encouraged to monitor press releases from Nuvation Bio and clinical trial registries for updates on its progress as an anti-cancer therapeutic.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Facebook [cancer.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. Nuvation Bio Inc. Nuvation Bio Doses First Patient in Phase 1/2 Study of NUV-1511 for the Treatment of Advanced Solid Tumors [investors.nuvationbio.com]
- 4. cancernetwork.com [cancernetwork.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- To cite this document: BenchChem. [No Publicly Available Data on the Analgesic Efficacy of JYL 1511]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1673193#validating-the-analgesic-efficacy-of-jyl-1511]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com